Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate: is a complex organic compound with a unique structure that combines furan and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via esterification, where benzoyl chloride reacts with the hydroxyl group of the furan derivative in the presence of a base like pyridine.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving sulfur-containing precursors.
Final Coupling: The final step involves coupling the furan and thiophene rings through a carboxylation reaction, followed by methylation to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized furan and thiophene derivatives.
Reduction: Alcohols or aldehydes from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. Its structural components suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(benzoyloxy)benzoate
- Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate
Uniqueness
Compared to similar compounds, this compound stands out due to its combined furan and thiophene rings, which provide unique electronic and steric properties
Properties
IUPAC Name |
methyl 3-[5-(benzoyloxymethyl)furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c1-21-18(20)16-14(9-10-24-16)15-8-7-13(23-15)11-22-17(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDUFWJLOLJDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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